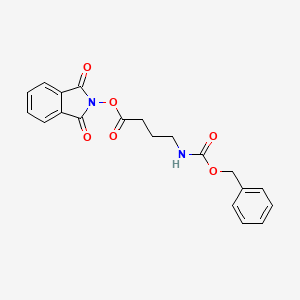
4-(18F)fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(18F)fluorobenzaldehyde is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. The compound is characterized by the presence of a fluorine-18 isotope, which is a positron-emitting radionuclide. This makes it particularly valuable in medical imaging and diagnostic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(18F)fluorobenzaldehyde typically involves the nucleophilic substitution of a suitable precursor, such as 4-trimethylammoniumbenzaldehyde triflate, with fluorine-18. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using solid-phase extraction techniques .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be automated using commercial synthesizers like the TRACERlab FX(F-N) module. This allows for the efficient and reproducible production of the compound with high radiochemical yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-(18F)fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(18F)fluorobenzoic acid.
Reduction: Reduction of this compound can yield 4-(18F)fluorobenzyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-(18F)fluorobenzoic acid
Reduction: 4-(18F)fluorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(18F)fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex radiolabeled compounds.
Biology: Employed in the labeling of biomolecules for studying biological processes.
Medicine: Utilized in PET imaging for the diagnosis and monitoring of diseases such as cancer.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents
Mecanismo De Acción
The primary mechanism of action of 4-(18F)fluorobenzaldehyde in PET imaging involves its incorporation into biomolecules that target specific tissues or cellular processes. Once administered, the compound emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, providing detailed images of the target area .
Comparación Con Compuestos Similares
4-fluorobenzaldehyde: Lacks the radiolabel and is used in organic synthesis.
4-(18F)fluorobenzoic acid: An oxidized form of 4-(18F)fluorobenzaldehyde used in similar imaging applications.
4-(18F)fluorobenzyl alcohol: A reduced form used in different labeling strategies.
Uniqueness: this compound is unique due to its radiolabel, which allows for its use in non-invasive imaging techniques like PET. This sets it apart from non-radiolabeled analogs, making it invaluable in medical diagnostics and research .
Propiedades
Número CAS |
115109-21-2 |
|---|---|
Fórmula molecular |
C7H5FO |
Peso molecular |
123.11 g/mol |
Nombre IUPAC |
4-(18F)fluoranylbenzaldehyde |
InChI |
InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i8-1 |
Clave InChI |
UOQXIWFBQSVDPP-COJKEBBMSA-N |
SMILES isomérico |
C1=CC(=CC=C1C=O)[18F] |
SMILES canónico |
C1=CC(=CC=C1C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)

![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)
![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)


![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)




![3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide](/img/structure/B13569830.png)

